2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic Acid
Description
Properties
CAS No. |
897555-15-6 |
|---|---|
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-2-8-9(13(19)20)6-11(7-4-5-7)18-12(8)10/h1-3,6-7H,4-5H2,(H,19,20) |
InChI Key |
CWXIBRHSBWZCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aromatic Core Construction
The foundational step involves constructing the quinoline core with specific substituents, notably the trifluoromethyl group at the 8-position and the cyclopropyl group at the 2-position. The Suzuki-Miyaura coupling reaction is pivotal here, utilizing organoboron reagents and palladium catalysts under mild conditions to form carbon-carbon bonds efficiently.
- Reaction Conditions:
- Catalyst: Palladium(0) or palladium(II) complexes, often Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Reagents: Trifluoromethylated halogenated quinoline intermediates and cyclopropylboronic acids or esters
- Solvent: A mixture of ethanol/water or tetrahydrofuran (THF)
- Temperature: Typically 70–80°C
- Time: 12–24 hours
Research Outcome:
This method yields high purity intermediates with yields often exceeding 80%, making it suitable for scale-up in industrial processes.
Cyclopropanation Techniques
The introduction of the cyclopropyl group at the 2-position is achieved via cyclopropanation of suitable precursors, employing diazocyclopropane derivatives or transition-metal-catalyzed carbene transfer reactions.
- Method:
- Use of diazocyclopropane derivatives or carbene precursors like ethyl diazoacetate
- Catalysts: Rhodium(II) or copper complexes facilitate carbene transfer
- Conditions: Reflux in solvents such as dichloromethane or toluene, under inert atmosphere
- Outcome: Formation of the cyclopropane ring with stereoselectivity depending on catalyst choice
Research Outcome:
This approach achieves regioselective cyclopropyl incorporation with yields around 60-70%, with stereochemistry controlled via chiral catalysts or auxiliaries.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 8-position is incorporated through electrophilic trifluoromethylation or nucleophilic trifluoromethylation strategies.
- Reagents:
- Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMS-CF₃)
- Copper or silver trifluoromethyl reagents (e.g., CF₃Cu)
- Reaction Conditions:
- Solvent: Anhydrous acetonitrile or dichloromethane
- Catalyst: Copper(I) iodide or similar
- Temperature: 0–25°C for electrophilic reactions
Research Outcome:
Electrophilic trifluoromethylation provides high regioselectivity with yields often exceeding 75%, crucial for maintaining the integrity of the trifluoromethyl group during subsequent steps.
Final Carboxylation to Form the Acid
The carboxylic acid functionality at the 4-position is introduced via oxidation or direct carboxylation of a precursor methyl or ester group.
- Method:
- Oxidation of methyl groups using reagents like potassium permanganate or chromium trioxide
- Alternatively, carboxylation of organometallic intermediates with carbon dioxide under controlled conditions
Research Outcome:
This step typically yields the final acid with high efficiency (>85%) and purity, completing the synthesis of the target compound.
Research Outcomes and Data Tables
| Step | Reaction Type | Reagents | Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Aromatic core construction | Suzuki-Miyaura coupling | Organoboron, halogenated quinoline | Pd catalysts | Ethanol/water | 70–80°C | 80–90 | High regioselectivity |
| Cyclopropanation | Carbene transfer | Diazocyclopropane derivatives | Rh(II) or Cu | Dichloromethane | Reflux | 60–70 | Stereoselective |
| Trifluoromethylation | Electrophilic | Ruppert-Prakash reagent | Copper catalysts | Dichloromethane | 0–25°C | 75–85 | Regioselective at C-8 |
| Carboxylation | Oxidation or CO₂ insertion | KMnO₄ or CO₂ | - | Aqueous or organic | Ambient | >85 | Final step |
Notes on Industrial Scale-Up and Optimization
-
- Mild temperatures and catalytic systems are preferred to reduce costs and environmental impact.
- Solvent recycling and catalyst recovery are essential for large-scale synthesis.
-
- Chromatography is replaced by crystallization or distillation at scale.
- Reaction monitoring via HPLC or NMR ensures completion and purity.
Safety and Environmental Considerations:
- Use of less toxic reagents and greener solvents is emphasized.
- Handling of diazo compounds and trifluoromethyl reagents requires strict safety protocols.
Scientific Research Applications
2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting P-selectin, which is involved in inflammation and thrombosis.
Medicine: Potential therapeutic applications in treating cardiovascular diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting P-selectin, a cell adhesion molecule involved in the inflammatory response. By blocking P-selectin, it prevents the adhesion of leukocytes to the endothelium, thereby reducing inflammation and thrombosis. This mechanism is particularly relevant in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
Substituent Variations at Position 8
The trifluoromethyl group at position 8 distinguishes this compound from analogs with alternative substituents:
The trifluoromethyl group in the target compound provides a balance of electron-withdrawing effects and metabolic resistance, outperforming nitro and iodo analogs in stability .
Functional Group Additions on the Quinoline Core
PSI-421 (2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid)
- Structural Differences : A 3-hydroxy group and 4-chlorophenyl-substituted cyclopropane.
- Impact : The hydroxy group enables hydrogen bonding, enhancing target affinity, while the chlorophenyl group increases lipophilicity and oral efficacy. PSI-421 demonstrates superior pharmacokinetics as a P-selectin inhibitor .
Positional Isomerism of Trifluoromethyl Group
Positional isomerism alters electronic distribution and steric interactions. The target compound’s -CF₃ at position 8 optimizes steric compatibility with hydrophobic binding pockets compared to position 3 or 4 analogs .
Modifications on the Cyclopropane Ring
Impurity Analogs () :
- Desfluoro Compound : Replaces fluorine with hydrogen at position 5.
- Ethylenediamine Compound (Imp. C): Adds a 7-(2-aminoethylamino) group.
The target compound’s unmodified cyclopropane ring ensures structural integrity and predictable pharmacokinetics.
Key Research Findings
- Synthetic Accessibility: The Pfitzinger reaction enables scalable synthesis of quinoline-4-carboxylic acid derivatives, including the target compound and its analogs .
- Biological Activity : While PSI-421 excels in P-selectin inhibition, the target compound’s simpler structure may favor applications requiring minimal metabolic interference .
- Stability : The trifluoromethyl group confers superior metabolic resistance compared to nitro or trifluoromethoxy analogs .
Biological Activity
2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid, also known as PSI-421, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological activity, including antibacterial properties, anticancer potential, and pharmacokinetic characteristics.
Chemical Structure and Properties
The molecular formula for 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is . The compound features a quinoline core substituted with a cyclopropyl group and a trifluoromethyl group, which are critical for its biological activity.
1. Antibacterial Activity
Research indicates that quinoline derivatives, including PSI-421, exhibit notable antibacterial properties. Studies have demonstrated effectiveness against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound shows a remarkable increase in activity against resistant strains, which is particularly valuable in the context of rising antibiotic resistance.
Table 1: Antibacterial Efficacy of PSI-421
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Pseudomonas aeruginosa | >256 µg/mL |
The data suggest that PSI-421 has a favorable safety profile with low cytotoxicity in mouse macrophage cell lines (RAW 264.7), indicating its potential as a therapeutic agent without significant adverse effects .
2. Anticancer Activity
PSI-421 has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies have reported:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest mechanisms.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Acute Monocytic Leukemia) | 10.38 |
| A549 (Lung Cancer) | 12.5 |
These findings indicate that PSI-421 exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer drug .
Pharmacokinetics
PSI-421 has been evaluated for its pharmacokinetic properties, revealing improved solubility and bioavailability compared to other compounds in its class. In animal models, it has demonstrated:
- Oral efficacy in treating vascular injuries.
- Enhanced solubility leading to better absorption.
This makes PSI-421 a candidate for further development in treating conditions such as atherosclerosis and deep vein thrombosis .
Case Studies and Research Findings
In one notable study, PSI-421 was tested in various animal models to assess its cardiovascular effects. The results indicated significant improvements in vascular health markers, suggesting that the compound could play a role in managing cardiovascular diseases .
Another research project focused on structural modifications of quinoline derivatives to enhance their biological activity. The findings emphasized the importance of specific substitutions on the quinoline ring for optimizing antibacterial and anticancer properties .
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group at position 4 undergoes amidation with primary or secondary amines to form pharmacologically relevant amides.
Reaction Conditions :
-
Reagents : Amines (e.g., dimethylaminopropylamine, piperazine)
-
Catalysts : Thionyl chloride (SOCl₂) for acyl chloride intermediate formation, followed by triethylamine (Et₃N) as a base .
-
Solvents : Dichloromethane (DCM) or ethanol.
-
Temperature : 0–25°C for acyl chloride synthesis; room temperature for coupling.
Example :
2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid → Acyl chloride → Amide with 3-(dimethylamino)-1-propylamine.
Yield : ~86% .
Esterification
The carboxylic acid reacts with alcohols to form esters, useful for modifying solubility or bioactivity.
Reaction Conditions :
-
Reagents : Alcohols (e.g., methanol, ethanol), acid catalysts (H₂SO₄, HCl).
-
Solvents : Excess alcohol or toluene.
-
Temperature : Reflux (60–80°C).
Example :
Formation of methyl 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylate.
Typical Yield : 70–85%.
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted quinolines.
Reaction Conditions :
-
Reagents : Copper catalysts, quinoline derivatives.
-
Temperature : 150–200°C.
-
Solvents : High-boiling solvents (e.g., DMF, DMSO).
Product :
2-Cyclopropyl-8-(trifluoromethyl)quinoline.
Application : Intermediate for further functionalization.
Substitution Reactions
The cyclopropyl and trifluoromethyl groups influence electrophilic substitution patterns on the quinoline ring.
Nitration
Conditions :
-
Reagents : HNO₃/H₂SO₄ mixture.
-
Position : Nitration occurs preferentially at the 5- or 6-position due to electron-withdrawing effects of CF₃ .
Yield : 50–65% .
Halogenation
Conditions :
Reduction of Carboxylic Acid
-
Reagents : LiAlH₄ (lithium aluminum hydride).
-
Product : 4-(Hydroxymethyl)quinoline derivative.
-
Yield : Moderate (40–60%) due to steric hindrance from substituents.
Oxidation of Quinoline Ring
Electronic Effects
-
The trifluoromethyl group (-CF₃) increases the electrophilicity of the quinoline ring, directing substitutions to meta/para positions relative to itself .
-
The cyclopropyl group introduces steric hindrance, slowing reactions at the 2-position.
Steric Considerations
-
Bulkier amines (e.g., piperazine) require longer reaction times for amidation due to hindered access to the acyl chloride intermediate .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Amidation | SOCl₂, Et₃N, DCM | N-substituted amide | 80–90 |
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 70–85 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitroquinoline derivative | 50–65 |
| Decarboxylation | Cu powder, DMF, 180°C | 2-Cyclopropyl-8-(trifluoromethyl)quinoline | 60–75 |
Q & A
Q. Q1. What are the key synthetic pathways for 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropane ring formation and trifluoromethyl group introduction. For example, nucleophilic displacement at the 8-position of a quinoline precursor using trifluoromethylating agents (e.g., CF₃Cu or Ruppert-Prakash reagent) under anhydrous conditions is critical. Cyclopropanation via [2+1] cycloaddition with diazocyclopropane derivatives or transition-metal-catalyzed cross-coupling can introduce the cyclopropyl group. Reaction temperature (e.g., 70–80°C for amino acid conjugation) and solvent polarity (e.g., ethanol/water mixtures) significantly affect regioselectivity and yield .
Q. Q2. How can structural confirmation of this compound and its intermediates be achieved?
Methodological Answer: Structural elucidation requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and trifluoromethyl signals (δ ~120 ppm in F NMR).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁F₃NO₂⁺).
- X-ray Crystallography : For absolute configuration determination, especially for chiral intermediates (e.g., 7,8-diamino derivatives) .
Advanced Research Questions
Q. Q3. How can impurities like desfluoro derivatives or ethylenediamine adducts be identified and quantified during synthesis?
Methodological Answer: Impurities arise from incomplete fluorination (e.g., desfluoro compounds) or side reactions with nucleophiles (e.g., ethylenediamine adducts). Analytical strategies include:
- HPLC with PDA/UV Detection : Use a C18 column (3.5 µm, 150 mm) and gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. Compare retention times against reference standards (e.g., EP Impurities B and C) .
- LC-MS/MS : Quantify trace impurities via multiple reaction monitoring (MRM) transitions specific to each byproduct .
Q. Q4. What strategies optimize the antibacterial activity of 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid derivatives?
Methodological Answer: Structural modifications at the 7- and 8-positions enhance activity:
- Amino Acid Conjugation : React with glycine or valine to form N-(4-oxoquinolin-7-yl)-α-amino acids, improving solubility and target binding .
- Piperazinyl Substituents : Introduce alkyl-piperazine groups at the 7-position via nucleophilic substitution (e.g., EP-A-0 113 093 derivatives), which increases Gram-negative bacterial inhibition .
Q. Q5. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?
Methodological Answer: The electron-withdrawing trifluoromethyl group:
- Enhances Acid Stability : Stabilizes the carboxylate anion via inductive effects, reducing degradation in acidic environments.
- Modulates Reactivity : Directs electrophilic substitution to the 5- and 6-positions of the quinoline ring, as shown in DFT calculations and Hammett studies .
Data Contradictions and Resolution
Q. Q6. Conflicting reports exist on the regioselectivity of trifluoromethylation at the 8-position. How can this be resolved experimentally?
Methodological Answer: Divergent results may arise from solvent polarity or catalyst choice. To resolve:
Q. Q7. Discrepancies in reported melting points (e.g., 287–293°C vs. 113–115°C) for related compounds—how to validate?
Methodological Answer: Variations arise from polymorphic forms or hydration. Validate via:
- DSC/TGA : Analyze thermal behavior to identify polymorph transitions or decomposition.
- XRPD : Compare diffraction patterns with literature data .
Experimental Design Considerations
Q. Q8. How to design stability studies for this compound under physiological conditions?
Methodological Answer:
Q. Q9. What in vitro assays are suitable for evaluating its mechanism of action against bacterial DNA gyrase?
Methodological Answer:
- Supercoiling Assay : Use plasmid DNA and purified gyrase to measure inhibition of supercoiling activity.
- Fluorescence Polarization : Track binding affinity using FITC-labeled DNA substrates .
Advanced Analytical Techniques
Q. Q10. How can cryo-EM or molecular docking predict binding modes with bacterial targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
